molecular formula C14H11BrINO B11560299 N-(4-Bromo-2-methylphenyl)-3-iodobenzamide

N-(4-Bromo-2-methylphenyl)-3-iodobenzamide

Cat. No.: B11560299
M. Wt: 416.05 g/mol
InChI Key: LNLPUEKPTZURMI-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-methylphenyl)-3-iodobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine and iodine atoms attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-methylphenyl)-3-iodobenzamide typically involves the reaction of 4-bromo-2-methylaniline with 3-iodobenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-methylphenyl)-3-iodobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or amines, respectively.

Scientific Research Applications

N-(4-Bromo-2-methylphenyl)-3-iodobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-methylphenyl)-3-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-2-methylphenyl)-3-methylfuran-2-carboxamide
  • 4-Bromo-N-(2-methylphenyl)benzamide
  • N-(4-Bromo-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

N-(4-Bromo-2-methylphenyl)-3-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C14H11BrINO

Molecular Weight

416.05 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-iodobenzamide

InChI

InChI=1S/C14H11BrINO/c1-9-7-11(15)5-6-13(9)17-14(18)10-3-2-4-12(16)8-10/h2-8H,1H3,(H,17,18)

InChI Key

LNLPUEKPTZURMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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